molecular formula C15H30N2 B13344901 1,5-Di(piperidin-4-yl)pentane

1,5-Di(piperidin-4-yl)pentane

Cat. No.: B13344901
M. Wt: 238.41 g/mol
InChI Key: RJHHIFXQYGGTFN-UHFFFAOYSA-N
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Description

1,5-Di(piperidin-4-yl)pentane is a bicyclic amine compound featuring two piperidin-4-yl groups connected by a pentane chain. Piperidine derivatives are widely studied in medicinal chemistry due to their bioactivity and role as building blocks in drug design. Current applications remain speculative, but safety guidelines emphasize handling precautions to avoid thermal degradation or flammability risks .

Properties

Molecular Formula

C15H30N2

Molecular Weight

238.41 g/mol

IUPAC Name

4-(5-piperidin-4-ylpentyl)piperidine

InChI

InChI=1S/C15H30N2/c1(2-4-14-6-10-16-11-7-14)3-5-15-8-12-17-13-9-15/h14-17H,1-13H2

InChI Key

RJHHIFXQYGGTFN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCCCC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Di(piperidin-4-yl)pentane can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1,5-Di(piperidin-4-yl)pentane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Piperidinone derivatives

    Reduction: Saturated piperidine derivatives

    Substitution: Functionalized piperidine compounds

Mechanism of Action

The mechanism of action of 1,5-Di(piperidin-4-yl)pentane involves its interaction with specific molecular targets. The piperidine moieties can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving receptor binding and modulation of enzymatic activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

  • 1,5-Di(4-amidinophenoxy)pentane: Contains amidine-substituted phenoxy groups. Exhibits high toxicity (CCF = T at 10.0 dose) in cellular assays, likely due to strong electrostatic interactions with biomolecules .
  • 3-(1-Methylpiperidin-4-yl)pentane-1,5-diol : Hydroxyl groups increase polarity, enhancing solubility but reducing membrane permeability compared to the parent compound .
  • 1,5-Bis-(diphenylphosphino)-pentane: Phosphine ligands enable catalytic applications (e.g., coordination chemistry), contrasting with the amine-driven bioactivity of 1,5-Di(piperidin-4-yl)pentane .
Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Toxicity (CCF) Key Applications
This compound Piperidin-4-yl Not reported Medicinal chemistry (inferred)
1,5-Di(4-amidinophenoxy)pentane Amidinophenoxy T (10.0 dose) Antiparasitic agents
3-(1-Methylpiperidin-4-yl)pentane-1,5-diol Hydroxyl, methyl-piperidine 33 (100.0 dose) Solubility-enhancing moieties
1,5-Bis-(diphenylphosphino)-pentane Diphenylphosphino Low Catalysis, ligand chemistry

Physicochemical Properties

  • Boiling Point : Pentane backbone derivatives (e.g., n-pentane) exhibit low boiling points (< -50°C), but piperidine substitution likely increases boiling points due to hydrogen bonding .
  • Solubility: Hydroxyl or amidine groups enhance water solubility, whereas alkyl/aryl substituents (e.g., diphenylphosphino) favor organic phases .

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